

# A Comparative Analysis of Long-Term Efficacy: Liraglutide Versus Newer GLP-1 Analogs

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Compound of Interest		
Compound Name:	Liraglutide	
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A comprehensive guide for researchers and drug development professionals on the long-term clinical performance of **Liraglutide** in comparison to Semaglutide and the dual GIP/GLP-1 receptor agonist, Tirzepatide. This report synthesizes key findings from pivotal cardiovascular outcomes trials and other long-term studies, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

The landscape of therapeutic options for type 2 diabetes and obesity has been significantly shaped by the advent of glucagon-like peptide-1 (GLP-1) receptor agonists. **Liraglutide**, a first-generation long-acting GLP-1 analog, established a new standard of care by demonstrating not only robust glycemic control and weight reduction but also significant cardiovascular benefits. However, the development of newer analogs, including the potent GLP-1 receptor agonist Semaglutide and the novel dual-agonist Tirzepatide (acting on both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors), has prompted a re-evaluation of the long-term efficacy within this class of therapeutics. This guide provides a detailed comparison of the long-term efficacy of **Liraglutide** against these newer agents, supported by data from key clinical trials.

### **Quantitative Efficacy Comparison**

The following tables summarize the key long-term efficacy data from major clinical trials for **Liraglutide**, Semaglutide, and Tirzepatide, focusing on glycemic control, weight management, and cardiovascular outcomes.

Table 1: Glycemic Control - Change in HbA1c from Baseline



Medication	Trial	Duration	Mean Baseline HbA1c (%)	Mean Change in HbA1c (%)	Comparator
Liraglutide	LEADER[1]	3.8 years (median)	8.7	-1.16 (at 36 months)	Placebo (-0.77%)
Semaglutide	SUSTAIN- 6[2][3][4]	104 weeks	~8.7	-1.1 (0.5 mg), -1.4 (1.0 mg)	Placebo (-0.4%)
Tirzepatide	SURPASS- 4[5][6][7]	52 weeks	8.52	-2.41 (15 mg)	Insulin Glargine (-1.39%)

Table 2: Weight Management - Change in Body Weight from Baseline

Medication	Trial	Duration	Mean Baseline Weight (kg)	Mean Change in Body Weight (kg)	Comparator
Liraglutide	LEADER[8]	3.8 years (median)	~92	Modest weight loss	Placebo
Semaglutide	SUSTAIN- 6[9]	104 weeks	92.1	-3.6 (0.5 mg), -4.9 (1.0 mg)	Placebo (-0.7 kg)
Tirzepatide	SURPASS- 4[6]	52 weeks	90.3	-10.6 (15 mg)	Insulin Glargine (+1.7 kg)
Tirzepatide	SURMOUNT- 1[10][11][12]	72 weeks	104.8	-22.5 (15 mg)	Placebo (-2.4 kg)

Table 3: Cardiovascular Outcomes - Major Adverse Cardiovascular Events (MACE)



Medication	Trial	Primary MACE Outcome (HR vs. Placebo/Comparat or)	Components of MACE
Liraglutide	LEADER[1][8][13]	0.87 (95% CI, 0.78 to 0.97; P=0.01)	Composite of CV death, non-fatal MI, or non-fatal stroke.
Semaglutide	SUSTAIN-6[2][3][4][9]	0.74 (95% CI, 0.58 to 0.95; P<0.001 for non- inferiority)	Composite of CV death, non-fatal MI, or non-fatal stroke.
Tirzepatide	SURPASS-4[5][6][7]	HR 0.74 (95% CI, 0.51 to 1.08) vs. Insulin Glargine	Composite of CV death, MI, stroke, and unstable angina hospitalization.

### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the landmark trials discussed.

LEADER (**Liraglutide** Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[1][13].
- Participant Population: 9,340 patients with type 2 diabetes and high cardiovascular risk[13].
   Inclusion criteria included age ≥50 years with established cardiovascular or chronic kidney disease, or age ≥60 years with other specified risk factors.
- Intervention and Dosing: Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard of care[1][13]. Liraglutide was initiated at 0.6 mg daily and titrated up to 1.8 mg based on tolerance[13].
- Primary Endpoint: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke[13].



SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes With Semaglutide in Subjects With Type 2 Diabetes)

- Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled cardiovascular outcomes trial[2][3].
- Participant Population: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both[2].
- Intervention and Dosing: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo for 104 weeks, in addition to standard of care[2] [3]. A dose-escalation procedure was used, starting at 0.25 mg for 4 weeks[4].
- Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke[2][3].

SURPASS-4 (Tirzepatide versus Insulin Glargine in Type 2 Diabetes and Increased Cardiovascular Risk)

- Study Design: A randomized, open-label, parallel-group, multicenter, phase 3 trial[5][6][7].
- Participant Population: 2,002 adults with type 2 diabetes inadequately controlled on oral antihyperglycemic medications with increased cardiovascular risk[6]. Inclusion criteria included an HbA1c of 7.5-10.5% and a BMI of ≥25 kg/m <sup>2</sup>[5].
- Intervention and Dosing: Participants were randomized in a 1:1:1:3 ratio to receive onceweekly tirzepatide (5 mg, 10 mg, or 15 mg) or titrated daily insulin glargine[5][6]. Tirzepatide was initiated at 2.5 mg and escalated every 4 weeks to the assigned dose[5].
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to 52 weeks[5].

SURMOUNT-1 (Tirzepatide Once Weekly for the Treatment of Obesity)

• Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial[10] [14].

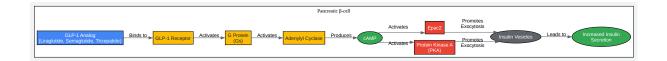


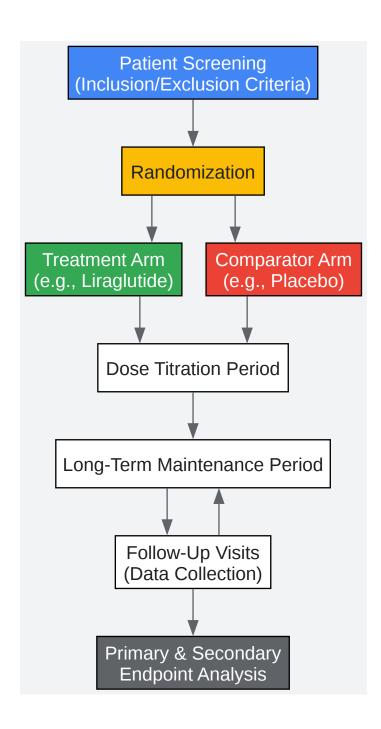
- Participant Population: 2,539 adults with a BMI of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related complication, excluding diabetes[10][12].
- Intervention and Dosing: Participants were randomized to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention[10][11]. Tirzepatide was initiated at 2.5 mg and increased every 4 weeks[10].
- Primary Endpoint: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of ≥5% at week 72[10][11].

### Signaling Pathways and Experimental Workflow

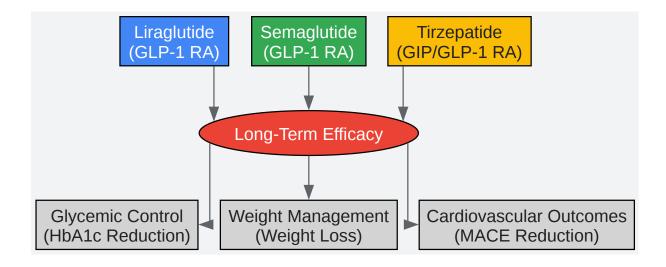
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.











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